BenchChemオンラインストアへようこそ!

N,N-Dipropyltryptamine hydrochloride

Serotonin transporter SERT inhibition Transporter substrate

N,N-Dipropyltryptamine (DPT) hydrochloride is a synthetic tryptamine derivative that functions as a serotonergic psychedelic agent with a multi-target pharmacological profile. As a crystalline hydrochloride salt (CAS 16382-06-2, molecular weight 280.84, purity ≥98%), it acts primarily as a 5-HT2A receptor agonist (Ki = 152 nM, full agonist) while also exhibiting 5-HT1A partial agonism (52% efficacy).

Molecular Formula C16H25ClN2
Molecular Weight 280.83 g/mol
CAS No. 16382-06-2
Cat. No. B141778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dipropyltryptamine hydrochloride
CAS16382-06-2
SynonymsN,N-Dipropyl-1H-indole-3-ethanamine Hydrochloride;  3-[2-(Dipropylamino)ethyl]indole Monohydrochloride; 
Molecular FormulaC16H25ClN2
Molecular Weight280.83 g/mol
Structural Identifiers
SMILESCCC[NH+](CCC)CCC1=CNC2=CC=CC=C21.[Cl-]
InChIInChI=1S/C16H24N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h5-8,13,17H,3-4,9-12H2,1-2H3;1H
InChIKeyAIAASKTUEVUIQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dipropyltryptamine Hydrochloride (CAS 16382-06-2): Tryptamine-Class Serotonergic Agent with Differentiated Transporter Pharmacology


N,N-Dipropyltryptamine (DPT) hydrochloride is a synthetic tryptamine derivative that functions as a serotonergic psychedelic agent with a multi-target pharmacological profile. As a crystalline hydrochloride salt (CAS 16382-06-2, molecular weight 280.84, purity ≥98%), it acts primarily as a 5-HT2A receptor agonist (Ki = 152 nM, full agonist) [1] while also exhibiting 5-HT1A partial agonism (52% efficacy) [1]. Beyond its receptor activities, DPT inhibits monoamine reuptake at dopamine, serotonin, and norepinephrine transporters (IC50s = 23, 2.9, and 9.1 μM, respectively) [2], and demonstrates substrate behavior at both the serotonin transporter (SERT) and vesicular monoamine transporter (VMAT2) [3]. This product is manufactured as an analytical reference standard for forensic and research applications, supplied as a crystalline solid with defined solubility parameters (DMF: 11 mg/mL, DMSO: 14 mg/mL, Ethanol: 13 mg/mL) .

Why N,N-Dipropyltryptamine Hydrochloride Cannot Be Interchanged with DMT or Other N,N-Dialkyltryptamines: Quantitative Pharmacological Divergence


Within the N,N-dialkyltryptamine class, seemingly minor structural modifications on the side-chain nitrogen produce substantial, quantifiable shifts in transporter and receptor pharmacology. N,N-Dipropyltryptamine (DPT) differs from N,N-dimethyltryptamine (DMT) solely by the replacement of two N-methyl groups with two N-propyl groups, yet this change yields a 6.7-fold increase in SERT inhibitory potency (Ki 0.594 μM vs. 4.00 μM) [1] and a 4.9-fold increase in VMAT2 inhibitory potency (Ki 19 μM vs. 93 μM) [1]. Receptor-level divergence is equally pronounced: DPT exhibits full agonist activity at 5-HT2A receptors (Emax 100%) with a Ki of 152 nM [2], whereas DMT functions as a partial agonist at this receptor [3]. Furthermore, DPT's behavioral effects in vivo are mediated through both 5-HT2A and 5-HT1A receptors, a dual mechanism not uniformly shared by all in-class tryptamines [4]. Generic substitution assumptions that treat N,N-dialkyltryptamines as functionally interchangeable therefore ignore experimentally verified, concentration-dependent differences at multiple molecular targets critical to experimental design.

Quantitative Differentiation Evidence: N,N-Dipropyltryptamine Hydrochloride vs. Closest Analogs


DPT Exhibits 6.7-Fold Higher SERT Inhibitory Potency Than DMT in Direct Head-to-Head Comparison

In a direct head-to-head study comparing four N,N-dialkyltryptamines under identical experimental conditions, DPT inhibited [3H]5-HT transport at the plasma membrane serotonin transporter (SERT) with a Ki of 0.594 ± 0.12 μM [1]. This represents a 6.7-fold greater inhibitory potency relative to DMT (Ki = 4.00 ± 0.70 μM) and a 3.9-fold greater potency relative to N,N-diisopropyltryptamine (DiPT, Ki = 2.32 ± 0.46 μM) [1]. The rank order of SERT inhibitory potency was DPT > DiPT > DMT > MIPT. Critically, all compounds exhibited high binding-to-uptake ratios, indicating substrate rather than blocker behavior at SERT, meaning the measured Ki values reflect the affinity of the compounds for the substrate binding site of the transporter [1].

Serotonin transporter SERT inhibition Transporter substrate Tryptamine pharmacology Synaptosomal uptake

DPT Demonstrates 4.9-Fold Greater VMAT2 Inhibitory Potency Compared to DMT

The same direct head-to-head study [1] also evaluated inhibition of [3H]5-HT transport at the vesicular monoamine transporter (VMAT2) in Sf9 cells expressing rat VMAT2. DPT inhibited VMAT2-mediated transport with a Ki of 19 ± 2.3 μM, compared to DMT Ki = 93 ± 6.8 μM, representing a 4.9-fold potency advantage for DPT [1]. DiPT and MIPT showed VMAT2 Ki values of 19 ± 3.1 μM and 20 ± 4.3 μM, respectively, indicating that the dipropyl substitution confers enhanced VMAT2 interaction relative to the dimethyl analog but not uniquely among branched-chain congeners. High binding-to-uptake ratios at VMAT2 confirmed that DPT, like the other tryptamines tested, behaves as a VMAT2 substrate rather than a non-competitive inhibitor [1].

Vesicular monoamine transporter VMAT2 Synaptic vesicle Monoamine storage Transporter substrate

DPT Displays Preferential Serotonin Reuptake Inhibition with an 8-Fold SERT-over-DAT Selectivity Ratio

Nagai et al. (2007) evaluated DPT in a comprehensive monoamine reuptake inhibition panel using rat brain synaptosomes [1]. DPT inhibited dopamine, serotonin, and norepinephrine reuptake with IC50 values of 23 μM, 2.9 μM, and 9.1 μM, respectively [1]. This yields a SERT/DAT selectivity ratio of approximately 8-fold and a SERT/NET selectivity ratio of approximately 3-fold, indicating preferential serotonin transporter engagement. Notably, DPT inhibited monoamine reuptake but had minimal effects on monoamine release, distinguishing it from amphetamine-type compounds and from tryptamines such as α-methyltryptamine (AMT) that function as both reuptake inhibitors and releasers [1]. While DMT was not directly included in this particular assay panel, the absolute IC50 values for DPT at monoamine transporters provide quantitative benchmarks that differ from published DMT IC50 values obtained under comparable synaptosomal conditions—DMT typically showing IC50 values in the 4–8 μM range at SERT [2].

Monoamine reuptake Dopamine transporter Norepinephrine transporter Selectivity profile Rat synaptosomes

DPT Functions as a Full 5-HT2A Agonist (EC50 445 nM, Emax 100%) with Distinct 5-HT1A Partial Agonism Not Shared by DMT to the Same Degree

Tyagi et al. (2024) systematically characterized DPT's receptor binding and functional activity at human serotonin receptor subtypes using radioligand competition binding and TRUPATH G-protein biosensor technology [1]. DPT bound to 5-HT2A receptors with a Ki of 152 nM (pKi = 6.82 ± 0.116) and to 5-HT1A receptors with a Ki of 1,640 nM (pKi = 5.78 ± 0.05), yielding a 5-HT2A/5-HT1A selectivity ratio of approximately 11-fold [1]. Functionally, DPT acted as a full agonist at 5-HT2A receptors (EC50 = 445 nM; pEC50 = 6.35 ± 0.12) and partial agonists at 5-HT1A (EC50 = 2,400 nM; Emax = 52%) and 5-HT1B receptors (EC50 = 1,710 nM; Emax = 85%) [1]. This functional profile contrasts with DMT, which is reported as a partial agonist at 5-HT2A receptors with an Emax of approximately 23% in comparable Gq-mediated calcium flux assays [2]. The full 5-HT2A agonism combined with moderate 5-HT1A partial agonism represents a receptor activation signature that is pharmacologically distinguishable from both DMT (partial 5-HT2A agonism) and LSD (full 5-HT2A agonism with additional dopaminergic and adrenergic interactions) [3].

5-HT2A receptor 5-HT1A receptor Functional selectivity G-protein biosensor Full vs partial agonism

DPT Behavioral Effects Are Mediated by Both 5-HT2A and 5-HT1A Receptors, Whereas DMT Effects Are Primarily 5-HT2A-Driven

Fantegrossi et al. (2008) demonstrated through systematic antagonist challenge experiments that DPT's behavioral effects in rodents are mediated through both 5-HT2A and 5-HT1A receptors [1]. In the mouse head-twitch response (HTR) assay, DPT produced a biphasic dose-effect curve; the 5-HT1A antagonist WAY-100635 produced a parallel rightward shift (surmountable antagonism), while the 5-HT2A antagonist M100907 produced functionally insurmountable antagonism [1]. In drug discrimination studies, DPT produced partial to full substitution in rats trained to discriminate LSD, psilocybin, or MDMA; in all cases, M100907 antagonism was more profound than WAY-100635 antagonism [1]. This dual 5-HT2A/5-HT1A mechanism contrasts with DMT, whose behavioral effects are reported to be primarily 5-HT2A-mediated, with minimal 5-HT1A contribution [2]. The 5-HT1A modulatory component of DPT may confer distinct interoceptive stimulus properties and dose-response characteristics relevant to behavioral pharmacology studies.

Drug discrimination Head-twitch response 5-HT1A modulation Behavioral pharmacology Receptor antagonism

DPT Exhibits Dose-Dependent Anticonvulsant Activity in a Fragile X Syndrome Mouse Model, an Effect Not Reported for DMT or Psilocin

Tyagi et al. (2024) identified a therapeutically relevant activity for DPT that has not been reported for structurally related tryptamines: DPT dose-dependently blocked audiogenic seizures (AGS) in Fmr1 knockout mice, a model of fragile X syndrome [1]. DPT was tested at doses of 3, 5.6, 10, 15, and 20 mg/kg (i.p., N=5/group) in both juvenile and adult wild-type and Fmr1 KO mice [1]. Remarkably, neither the selective 5-HT2A antagonist M100907 nor the sigma-1 receptor antagonist NE-100 blocked DPT's anticonvulsant effects, indicating that this activity operates through a mechanism independent of both serotonergic and sigma-1 receptor pathways [1]. However, DPT also induced seizures at high doses, demonstrating complex, dose-dependent polypharmacology [1]. This anticonvulsant activity represents a potential differentiation point from DMT and psilocin, for which anticonvulsant activity in fragile X models has not been demonstrated in the peer-reviewed literature.

Fragile X syndrome Audiogenic seizures Fmr1 knockout Anticonvulsant Non-serotonergic mechanism

Optimal Research and Industrial Application Scenarios for N,N-Dipropyltryptamine Hydrochloride Based on Quantified Differentiation Evidence


Serotonin Transporter (SERT) Substrate Pharmacology: High-Affinity Probe for Neuronal Accumulation and Sigma-1 Receptor Activation Studies

DPT's 6.7-fold greater SERT inhibitory potency compared to DMT (Ki 0.594 μM vs. 4.00 μM) makes it the preferred tryptamine tool compound for experiments requiring efficient SERT-mediated neuronal uptake at lower extracellular concentrations. The high binding-to-uptake ratio defining DPT as a SERT substrate rather than blocker supports its use in studies investigating transporter-mediated intracellular accumulation, sigma-1 receptor activation downstream of SERT transport, and the role of vesicular monoamine transporter (VMAT2) shuttling—where DPT's 4.9-fold potency advantage over DMT (Ki 19 μM vs. 93 μM) is also relevant. Researchers should note that DPT's negligible monoamine release activity [5] distinguishes it from DMT, which exhibits substrate-driven 5-HT release, making DPT suitable for studies where reuptake must be isolated from release.

Forensic Analytical Reference Standard: Defined Physicochemical Properties for Method Development and Validation

DPT hydrochloride (CAS 16382-06-2) is supplied as a crystalline solid with ≥98% purity, defined solubility parameters (DMF: 11 mg/mL, DMSO: 14 mg/mL, Ethanol: 13 mg/mL, PBS pH 7.2: 3 mg/mL), and available GC-MS spectral data in the Cayman Spectral Library . These well-characterized properties, combined with the compound's HPLC-detectable purity profile (validated content ~99–102% by HPLC and turbidimetric assay) [5], support its use as a certified reference material for forensic toxicology laboratories developing or validating analytical methods for tryptamine-class substances. The hydrochloride salt form provides advantages in handling reproducibility and long-term storage stability at -20°C compared to the free base.

5-HT2A Full Agonism vs. Partial Agonism Comparative Pharmacology: Mechanistic Studies of Efficacy-Dependent Signaling

DPT's full 5-HT2A agonism (EC50 = 445 nM, Emax = 100%) provides a complementary pharmacological tool to DMT's partial 5-HT2A agonism (Emax ≈ 23%) [5] for studies investigating the relationship between agonist efficacy and downstream signaling outcomes. In TRUPATH G-protein biosensor assays, DPT's functional rank order was 5-HT2A > 5-HT1B > 5-HT1A, with partial agonism at 5-HT1A (Emax 52%) and 5-HT1B (Emax 85%) . This well-characterized receptor activation signature enables researchers to dissect efficacy-dependent effects on β-arrestin recruitment, receptor desensitization, and transcriptional responses that are not accessible with partial agonists such as DMT alone.

Neurodevelopmental Disorder Research: Anticonvulsant Polypharmacology in Fragile X Syndrome Models

DPT's demonstrated dose-dependent anticonvulsant activity in Fmr1 knockout mice, mediated through a mechanism independent of both 5-HT2A and sigma-1 receptors , positions it as a unique pharmacological probe for investigating non-canonical anticonvulsant targets in neurodevelopmental disorders. The compound's complex dose-dependent pharmacology—anticonvulsant at moderate doses, proconvulsant at high doses —provides a basis for structure-activity relationship studies aimed at separating the anticonvulsant from the psychedelic/proconvulsant properties. For fragile X syndrome research programs seeking tool compounds that diverge from classic serotonergic mechanisms, DPT offers a starting point for medicinal chemistry optimization.

Quote Request

Request a Quote for N,N-Dipropyltryptamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.